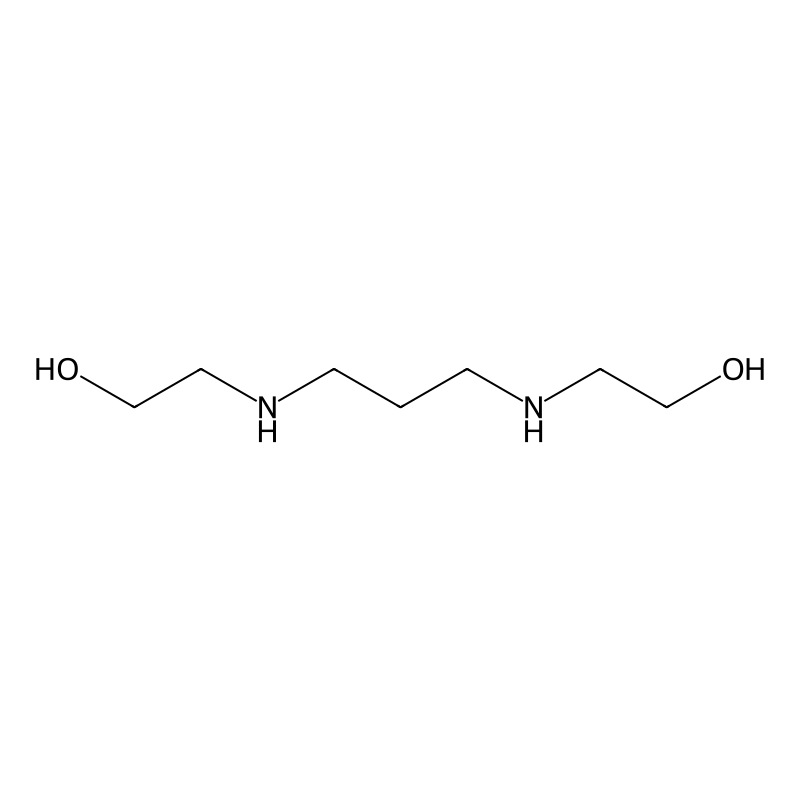2,2'-(Propane-1,3-diylbis(azanediyl))diethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,2'-(Propane-1,3-diylbis(azanediyl))diethanol is an organic compound with the molecular formula C₇H₁₈N₂O₂ and a molecular weight of 162.23 g/mol. This compound features a unique structure characterized by two hydroxyethyl groups attached to a propane-1,3-diamine backbone, making it a diol amine. Its systematic name highlights the presence of both amine and alcohol functional groups, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .
Chelating Agent
The molecule contains two amine groups (azanediyl) separated by a three-carbon chain (propane-1,3-diyl). This structure suggests potential for 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol to act as a chelating agent. Chelating agents can bind to metal ions, forming complexes with specific properties. Research in this area could involve investigating its ability to complex with various metal ions and studying the resulting complexes' properties [].
Organic Synthesis
The presence of both amine and hydroxyl groups in the molecule makes it a bifunctional compound, potentially useful in organic synthesis. Researchers might explore its application as a reactant, catalyst, or template molecule in different organic reactions. More research is needed to determine its specific reactivity and potential synthetic applications.
Material Science
The combination of amine and alcohol functionalities could be interesting for material science applications. 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol might find use in the development of polymers, gels, or other materials with specific properties due to the ability to form hydrogen bonds and interact with other molecules.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Amine Reactions: The amine groups can engage in nucleophilic substitutions and can react with electrophiles.
- Cross-linking: The compound can serve as a cross-linking agent in polymer chemistry due to its ability to form bonds between polymer chains.
These reactions facilitate its use in synthesizing more complex molecules and polymers .
The synthesis of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol can be achieved through several methods:
- Direct Amination: Reacting propane-1,3-diamine with ethylene oxide or chloroethanol under controlled conditions to introduce hydroxyethyl groups.
- Reduction Reactions: Starting from suitable precursors that contain carbonyl groups followed by reduction using hydrogen or metal hydrides.
- Multi-step Synthesis: Involves intermediate compounds that can be further reacted to yield the final product.
These methods emphasize the versatility of synthetic approaches available for producing this compound .
2,2'-(Propane-1,3-diylbis(azanediyl))diethanol has several notable applications:
- Pharmaceuticals: Potential use as an intermediate in drug synthesis due to its biological activity.
- Polymer Chemistry: Acts as a cross-linking agent in the production of thermosetting plastics and hydrogels.
- Cosmetics: Utilized for its moisturizing properties in various personal care products.
These applications leverage the compound's unique structural features and functional reactivity .
Interaction studies involving 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol focus on its binding affinity with biological targets. Preliminary data suggest that similar compounds may interact with enzymes or receptors involved in metabolic pathways. Further research is required to elucidate specific interactions and their implications for therapeutic uses.
Additionally, studies on toxicity and biocompatibility are crucial for assessing safety profiles in potential applications .
Several compounds share structural similarities with 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol. Here are some comparable compounds highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N'-Bis(2-hydroxyethyl)propane-1,3-diamine | C₇H₁₈N₂O₂ | Similar structure; used in pharmaceuticals |
| Ethylenediaminetetraacetic acid | C₁0H₁6N₂O₈ | Chelating agent; different functional groups |
| Diethanolamine | C₄H₁₃N₂O₂ | Simple structure; primarily used as a surfactant |
The uniqueness of 2,2'-(Propane-1,3-diylbis(azanediyl))diethanol lies in its dual functionality as both an amine and a diol, which allows for diverse chemical reactivity not present in simpler analogs .
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








